N-(naphthalen-2-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(naphthalen-2-yl)pyridine-4-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a naphthalene ring attached to a pyridine ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-2-yl)pyridine-4-carboxamide typically involves the reaction of 2-naphthylamine with pyridine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Oxidized derivatives such as naphthoquinones.
Reduction: Reduced amide derivatives.
Substitution: Halogenated naphthalene or pyridine derivatives.
Scientific Research Applications
N-(naphthalen-2-yl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(naphthalen-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The compound can form hydrogen bonds, van der Waals interactions, and electrostatic interactions with its targets, leading to changes in their conformation and function .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)pyridine-4-carboxamide: Similar structure but with a pyridine ring instead of a naphthalene ring.
N-(naphthalen-1-yl)pyridine-4-carboxamide: Similar structure but with the naphthalene ring attached at a different position.
N-(naphthalen-2-yl)benzamide: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
N-(naphthalen-2-yl)pyridine-4-carboxamide is unique due to its specific arrangement of the naphthalene and pyridine rings, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H12N2O |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-naphthalen-2-ylpyridine-4-carboxamide |
InChI |
InChI=1S/C16H12N2O/c19-16(13-7-9-17-10-8-13)18-15-6-5-12-3-1-2-4-14(12)11-15/h1-11H,(H,18,19) |
InChI Key |
NOHHYSDCQLSFEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.